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Compound of Interest

Compound Name: Kazusamycin B

Cat. No.: B1678602 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Kazusamycin B
Kazusamycin B is a potent antitumor antibiotic isolated from Streptomyces sp. No. 81-484.[1]

It belongs to a class of unsaturated, branched-chain fatty acids with a terminal delta-lactone

ring.[1] This compound has demonstrated significant cytocidal activities against various

leukemia cell lines, such as L1210 and P388, in vitro, and has shown a broad antitumor

spectrum in vivo.[1] The mechanism of its antitumor activity is associated with the induction of

cell cycle arrest at the G1 phase. A thorough analytical characterization of Kazusamycin B is

crucial for its development as a potential therapeutic agent, ensuring its identity, purity, and

stability.

Physicochemical Properties of Kazusamycin B
A summary of the key physicochemical properties of Kazusamycin B is presented in the table

below. This information is fundamental for the design of appropriate analytical methodologies.
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Property Value Reference

Molecular Formula C₃₂H₄₆O₇ [1]

Molecular Weight 542 [1]

Appearance Colorless needles

Melting Point 103 - 105 °C

UV (λmax in Methanol) 237 nm (ε 35,000)

Solubility

Soluble in methanol, ethanol,

acetone, ethyl acetate;

Insoluble in water, n-hexane

Analytical Techniques for Characterization
The structural elucidation and routine analysis of Kazusamycin B rely on a combination of

modern analytical techniques. The primary methods employed are Nuclear Magnetic

Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid

Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural determination of

organic molecules like Kazusamycin B. Both ¹H and ¹³C NMR are utilized to elucidate the

carbon skeleton and the connectivity of protons. Two-dimensional NMR techniques, such as

COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation),

provide further insights into the intricate structure of the molecule.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of Kazusamycin B and to

gain structural information through fragmentation analysis.[1] Electrospray Ionization (ESI) is a

suitable soft ionization technique for generating intact molecular ions of Kazusamycin B. High-

resolution mass spectrometry (HRMS) provides highly accurate mass measurements,

confirming the elemental composition.
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High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the separation, quantification, and purity

assessment of Kazusamycin B.[1] Reversed-phase HPLC is the most common mode used for

the analysis of non-polar to moderately polar compounds like Kazusamycin B. The choice of

column, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

Experimental Protocols
The following section provides detailed experimental protocols for the characterization of

Kazusamycin B using NMR, MS, and HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol
Objective: To acquire ¹H and ¹³C NMR spectra for the structural confirmation of Kazusamycin
B.

Instrumentation: 500 MHz NMR Spectrometer

Sample Preparation:

Dissolve 5-10 mg of Kazusamycin B in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃

or Methanol-d₄).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment

Spectral Width: 12 ppm

Acquisition Time: 2 seconds

Relaxation Delay: 2 seconds

Number of Scans: 16
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¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled pulse experiment

Spectral Width: 200 ppm

Acquisition Time: 1 second

Relaxation Delay: 2 seconds

Number of Scans: 1024

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase and baseline correct the resulting spectra.

Reference the spectra to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16

ppm for ¹³C).

Representative ¹³C NMR Spectral Data (Hypothetical): Note: The following data is

representative of a complex polyketide structure similar to Kazusamycin B and is for

illustrative purposes.
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Chemical Shift (ppm) Carbon Type

172.5 C=O (lactone)

145.8 Olefinic C

138.2 Olefinic C

131.5 Olefinic C

125.1 Olefinic C

78.3 C-O

72.1 C-O

45.6 Aliphatic CH

38.9 Aliphatic CH₂

31.7 Aliphatic CH₂

29.5 Aliphatic CH₂

22.8 Aliphatic CH₃

14.2 Aliphatic CH₃

Mass Spectrometry (MS) Protocol
Objective: To determine the molecular weight and fragmentation pattern of Kazusamycin B.

Instrumentation: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an ESI source.

Sample Preparation:

Prepare a 1 mg/mL stock solution of Kazusamycin B in methanol.

Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water

containing 0.1% formic acid.

ESI-MS Parameters:
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Ionization Mode: Positive

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Desolvation Gas Flow: 600 L/hr

Mass Range: m/z 100-1000

MS/MS Fragmentation:

Select the [M+H]⁺ ion (m/z 543.3) for collision-induced dissociation (CID).

Vary the collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Representative Mass Spectrometry Fragmentation Data (Hypothetical): Note: The following

fragmentation data is representative and illustrates potential losses from a molecule with the

structure of Kazusamycin B.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Putative Fragment

543.3 525.3 18 (H₂O) [M+H-H₂O]⁺

543.3 497.3 46 (HCOOH) [M+H-HCOOH]⁺

543.3 425.2 118 (C₇H₁₀O₂)
Cleavage of the side

chain

525.3 507.3 18 (H₂O) [M+H-2H₂O]⁺

High-Performance Liquid Chromatography (HPLC)
Protocol
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Objective: To develop a robust HPLC method for the purity assessment and quantification of

Kazusamycin B.

Instrumentation: HPLC system with a UV detector.

Chromatographic Conditions (adapted from similar compounds):

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

Start with 50% acetonitrile.

Increase to 95% acetonitrile over 20 minutes.

Hold at 95% for 5 minutes.

Return to 50% acetonitrile and equilibrate for 5 minutes.

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detection: UV at 237 nm

Injection Volume: 10 µL

Sample Preparation:

Prepare a stock solution of Kazusamycin B in methanol (1 mg/mL).

Prepare a series of calibration standards by diluting the stock solution with the initial mobile

phase composition.

Filter all samples through a 0.45 µm syringe filter before injection.

Signaling Pathway
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Kazusamycin B exerts its antitumor effect by inducing cell cycle arrest at the G1 phase. While

the precise signaling cascade for Kazusamycin B is not fully elucidated, it is hypothesized to

involve key regulators of the cell cycle. The following diagram illustrates a plausible pathway for

G1 cell cycle arrest, drawing parallels with the known mechanisms of other G1 phase inhibitors

like Rapamycin.
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Caption: Proposed signaling pathway for Kazusamycin B-induced G1 cell cycle arrest.

Experimental Workflow
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A logical workflow is essential for the efficient and comprehensive characterization of

Kazusamycin B. The following diagram outlines the key stages, from sample acquisition to

final data analysis.

Start:
Kazusamycin B Sample

Initial Purity Check
(e.g., TLC, HPLC-UV)

Structural Elucidation Analytical Method Development

NMR Spectroscopy
(1H, 13C, 2D)

Mass Spectrometry
(HRMS, MS/MS)

Data Analysis and
Structure Confirmation

HPLC Method
(Purity & Assay)

End:
Characterized Kazusamycin B
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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